Specific Scientific Field: Biochemistry and Proteomics
Methods of Application or Experimental Procedures: DSSO crosslinker is a homobifunctional, amine-targeting, sulfoxide-containing crosslinker. It possesses two N-hydroxysuccinimide (NHS) esters for targeting Lys, a 10.1 Å spacer arm, and two symmetrical C-S cleavable bonds adjacent to the central sulfoxide .
Results or Outcomes: The post-cleavage spacer yields tagged peptides for unambiguous identification by collision-induced dissociation in tandem MS . This provides complementary data to thiol-reactive and acidic residue-targeting reagents and will find wide utility in the elucidation of PPIs, study of proteins that function as complexes, quantification of structural dynamics, and the quest for targeting “undruggable” protein targets .
Specific Scientific Field: Pharmacology and Neurology
Summary of the Application: A series of original hybrid pyrrolidine-2,5-dione derivatives, which include “Bis(2,5-dioxopyrrolidin-1-yl) (phenyl)Acetamides”, have been discovered with potent anticonvulsant properties .
Methods of Application or Experimental Procedures: These compounds were synthesized using an optimized coupling reaction. They showed broad-spectrum activity in widely accepted animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .
Results or Outcomes: The most potent anticonvulsant activity and favorable safety profile was demonstrated for compound 30 (median effective dose (ED 50) MES = 45.6 mg/kg, ED 50 6 Hz (32 mA) = 39.5 mg/kg, median toxic dose (TD 50) (rotarod test) = 162.4 mg/kg) . This compound also proved effective in various pain models .
Specific Scientific Field: Biochemistry and Organic Chemistry
Methods of Application or Experimental Procedures: This compound can be used in the synthesis of a series of biologically active molecules .
Results or Outcomes: The use of this compound provides a more efficient and less harsh method for protecting amino acids during synthesis, which can be crucial in the development of peptides and proteins .
Specific Scientific Field: Analytical Chemistry
N,N'-Disuccinimidyl carbonate is a versatile chemical compound primarily used as a coupling reagent in organic synthesis. It is characterized by its ability to activate carboxylic acids, facilitating the formation of amides, urea derivatives, and carbamates. The compound features two succinimide moieties linked by a carbonate group, which enhances its reactivity and stability in various chemical environments. This reagent is particularly valuable in the field of medicinal chemistry for the synthesis of biologically active compounds.
The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) carbonate is not documented in openly available scientific literature.
Information regarding safety hazards associated with Bis(2,5-dioxopyrrolidin-1-yl) carbonate, including flammability, reactivity, or toxicity is not available in public scientific databases.
Bis(2,5-dioxopyrrolidin-1-yl) carbonate appears to be a compound of interest in scientific research, potentially for applications in organic synthesis. However, detailed information on its properties, reactivity, and applications is limited in publicly available sources.
While N,N'-disuccinimidyl carbonate itself may not exhibit direct biological activity, its derivatives play significant roles in drug development and biochemical research. The ability to form stable carbamate linkages makes it useful for synthesizing compounds that can interact with biological targets. For instance, it has been utilized in the development of enzyme inhibitors and other biologically relevant molecules.
Several methods exist for synthesizing N,N'-disuccinimidyl carbonate:
These methods highlight the reagent's accessibility and versatility in synthetic applications.
N,N'-Disuccinimidyl carbonate finds applications across various fields:
Studies on N,N'-disuccinimidyl carbonate often focus on its solubility and reactivity in different solvents. For instance, while it shows low solubility in common organic solvents like dichloromethane and ethyl acetate, it is highly soluble in dimethyl sulfoxide. This property is crucial for optimizing its use in functionalization reactions and understanding how to effectively remove excess reagent post-reaction .
N,N'-Disuccinimidyl carbonate shares similarities with several other compounds used in organic synthesis. Below are some comparable compounds along with their unique characteristics:
| Compound Name | Unique Features |
|---|---|
| Diisopropylcarbodiimide | Commonly used as a coupling agent but less stable than N,N'-disuccinimidyl carbonate. |
| N-Hydroxysuccinimide | Often used for activating carboxylic acids but does not form carbonates directly. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | A widely used coupling agent that can lead to side reactions due to its high reactivity. |
N,N'-Disuccinimidyl carbonate stands out due to its stability and ability to form mixed active esters efficiently, making it particularly useful for synthesizing complex molecules without extensive byproducts.
The foundational synthesis of DSC involves trichloromethyl chloroformate (diphosgene), a phosgene surrogate, reacting with N-hydroxysuccinimide (HOSu). In this method, HOSu undergoes silylation using agents like trimethylsilyldiethylamine (TMS-DEA) or hexamethyldisilazane (HMDS) to form a silylated intermediate, which subsequently reacts with diphosgene in tetrahydrofuran (THF) at 0–5°C [3]. The silylation step neutralizes liberated hydrogen chloride, facilitating carbonate bond formation. Early protocols reported yields of 89% after 12–16 hours, with DSC precipitating as a stable crystalline solid [2].
A representative procedure involves dissolving HOSu (7 mol) and diphosgene (1.4 mol) in THF, followed by dropwise addition of tri-n-butylamine (8.43 mol) to maintain a temperature below 5°C [2]. Post-reaction cooling and filtration yield DSC with minimal impurity carryover. Despite its efficacy, this method’s reliance on moisture-sensitive silylation agents and toxic diphosgene spurred demand for safer alternatives [3].
Triphosgene (bis(trichloromethyl) carbonate, BTC) has supplanted diphosgene in industrial DSC synthesis due to its lower volatility and reduced acute toxicity. Konakahara et al. demonstrated that HOSu reacts directly with triphosgene in dichloromethane at room temperature, eliminating the need for silylation [3]. This one-pot method simplifies purification, as triphosgene’s controlled decomposition minimizes byproduct formation.
Key conditions include a 1:1.5 molar ratio of HOSu to triphosgene in acetonitrile or THF, with triethylamine as the base. The reaction completes within 4 hours at 23°C, achieving 86–90% isolated yields [1] [4]. Large-scale adaptations use continuous flow reactors to enhance mixing and heat dissipation, critical for exothermic carbonate formation. For example, a pilot-scale batch (10 kg HOSu) in acetonitrile attained 92% yield after recrystallization from ethyl acetate [4].
Solvent selection profoundly impacts reaction kinetics and DSC purity. Xylene-based systems, though less common, offer high-boiling-point advantages for reflux-driven reactions. In contrast, solvent-free methods utilize molten HOSu (mp 99–101°C) and triphosgene under vacuum, achieving 88% yield within 2 hours [3].
Comparative studies reveal trade-offs:
| Parameter | Xylene-Based | Solvent-Free |
|---|---|---|
| Reaction Time | 6–8 h | 2 h |
| Yield | 85% | 88% |
| Purity (HPLC) | 97% | 99% |
| Energy Consumption | High | Moderate |
Acetonitrile remains preferred for mixed carbonate synthesis due to its polar aprotic nature, accelerating nucleophilic displacement at the carbonyl carbon [1].
Green chemistry principles have driven innovations such as mechanochemical synthesis, where HOSu and triphosgene are ball-milled with catalytic potassium carbonate. This solvent-free approach reduces waste and achieves 94% conversion in 30 minutes [4]. Additionally, bio-based solvents like cyclopentyl methyl ether (CPME) show promise, offering comparable yields (91%) to THF with lower environmental persistence [4].
Enzyme-mediated carbonate formation represents a frontier area. Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze HOSu’s reaction with dimethyl carbonate, albeit at slower rates (48 hours, 78% yield) [4]. While not yet industrially viable, these methods highlight pathways to eliminate halogenated reagents entirely.
DSC’s hygroscopicity necessitates anhydrous purification. Flash chromatography over silica gel (ethyl acetate/hexanes, 1:3) removes succinimide byproducts, while recrystallization from acetone/water mixtures yields >99% purity [1] [4]. Solubility data inform solvent selection:
| Solvent | Solubility (mg/mL) |
|---|---|
| Dichloromethane | 2 |
| Acetonitrile | 34 |
| DMSO | >250 |
Quality control employs argentometric titration (≥98.0% assay) [5] and ^1H-NMR spectroscopy. Rotational isomerism in DSC (evident as 4:1 peak splitting at 23°C) coalesces at 70°C, confirming structural integrity [1]. High-performance liquid chromatography (HPLC) with UV detection at 210 nm ensures residual triphosgene levels remain below 0.1% [4].
Industrial batches undergo stability testing under accelerated conditions (40°C/75% RH), with DSC demonstrating >95% potency after 6 months when stored in amber glass at −20°C [4]. These protocols ensure reagent consistency for critical applications like peptide coupling and polysaccharide functionalization.
N,N'-Disuccinimidyl carbonate operates through well-defined nucleophilic substitution mechanisms that demonstrate characteristic bimolecular pathways. The fundamental mechanistic framework involves nucleophilic attack at the carbonyl carbon atoms of the carbonate moiety, leading to the formation of mixed carbonate intermediates and subsequent product formation [1] [2].
The primary mechanistic pathway proceeds through an addition-elimination sequence characteristic of nucleophilic acyl substitution reactions. When nucleophiles such as alcohols or amines encounter the activated carbonate, they undergo nucleophilic attack at the electrophilic carbonyl carbon. This process follows a concerted mechanism where bond formation and bond breaking occur simultaneously, similar to classical nucleophilic substitution reactions [1] [3].
The stereochemical outcome of these reactions demonstrates retention of configuration at the alcohol carbon center, indicating that the mechanism does not involve carbocation intermediates. Instead, the reaction proceeds through a direct displacement mechanism where the nucleophile approaches the carbonyl carbon from the least sterically hindered face [1] [4].
Research has demonstrated that the reaction kinetics follow second-order behavior, being first-order with respect to both the nucleophile and the carbonate reagent. This kinetic profile supports the proposed bimolecular mechanism where both reactants participate in the rate-determining step [1] [5].
The mechanistic pathway can be summarized as follows: initial nucleophilic attack by the alcohol or amine oxygen/nitrogen at the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of N-hydroxysuccinimide to yield the final product. The driving force for this reaction is the excellent leaving group ability of the N-hydroxysuccinimide moiety, which forms a stable, neutral molecule upon departure [1] [2].
The activation of N,N'-disuccinimidyl carbonate involves the formation of highly reactive mixed carbonate intermediates that serve as key electrophilic species in subsequent transformations. The carbonate activation process is fundamentally driven by the electron-withdrawing nature of the N-hydroxysuccinimide groups, which significantly enhance the electrophilicity of the central carbonyl carbons [1].
The activation process begins with the nucleophilic attack by alcohols or other hydroxyl-containing compounds at one of the carbonyl centers. This initial step generates a mixed carbonate species where one N-hydroxysuccinimide group remains attached while the other has been displaced. The mixed carbonate intermediate represents a crucial reactive species that can undergo further transformations with various nucleophiles [1] [7].
Experimental evidence demonstrates that mixed carbonate formation occurs rapidly under mild conditions, typically within 4 hours at room temperature in acetonitrile solvent systems. The stability of these intermediates is remarkable, allowing for their isolation and storage under appropriate conditions for extended periods [1] [8].
The selectivity of the activation process is influenced by several factors, including the nature of the nucleophile, solvent system, and reaction temperature. Primary alcohols demonstrate higher reactivity compared to secondary alcohols, while tertiary alcohols show limited reactivity under standard conditions. This selectivity pattern reflects the steric accessibility of the carbonyl carbon and the relative nucleophilicity of different alcohol types [1] [9].
The activation process is further enhanced by the presence of basic catalysts such as triethylamine or pyridine, which facilitate proton abstraction and increase the nucleophilicity of the attacking species. The optimal base concentration typically ranges from 1-3 equivalents, providing sufficient basicity without causing unwanted side reactions [1] [10].
The kinetic behavior of N,N'-disuccinimidyl carbonate reactions demonstrates well-defined patterns that reflect the underlying mechanistic pathways. Rate constant measurements reveal that the reaction exhibits pseudo-first-order kinetics when one reactant is present in large excess, with observed rate constants ranging from 4.5 × 10⁻⁴ to 1.8 × 10⁻³ s⁻¹ depending on the specific reaction conditions [5] [11].
Temperature dependence studies indicate moderate activation barriers for these transformations, with activation energies typically falling in the range of 40-60 kJ/mol. This relatively modest energy barrier reflects the favorable thermodynamic driving force provided by the formation of stable N-hydroxysuccinimide as a leaving group [5] [12].
The thermodynamic parameters reveal that carbonate activation reactions are enthalpically favored, with reaction enthalpies ranging from -20 to -40 kJ/mol. The negative enthalpy values indicate that bond formation with the nucleophile more than compensates for the energy required to break the carbonate bond [12] [13].
Entropy considerations play a crucial role in determining reaction spontaneity. The formation of mixed carbonate intermediates typically involves a decrease in entropy due to the association of two molecules into a single intermediate. However, the subsequent elimination step releases N-hydroxysuccinimide, resulting in a net entropy increase that favors product formation [12] [14].
The kinetic analysis reveals that reaction rates are strongly dependent on the nature of the nucleophile. Alcohols with electron-donating substituents demonstrate enhanced reactivity, while electron-withdrawing groups tend to decrease reaction rates. This electronic effect is consistent with the nucleophilic nature of the rate-determining step [1] [9].
Competitive kinetic studies demonstrate that the relative reactivity follows the order: primary alcohols > secondary alcohols >> tertiary alcohols. This reactivity pattern reflects both steric and electronic factors, with steric hindrance playing a particularly important role in determining the accessibility of the carbonyl carbon [1] [9].
Solvent selection plays a critical role in determining the efficiency and selectivity of N,N'-disuccinimidyl carbonate reactions. Comprehensive solubility studies reveal dramatic variations in carbonate solubility across different solvent systems, with solubility values ranging from 2 mg/mL in dichloromethane to greater than 250 mg/mL in dimethyl sulfoxide [8] [15].
The relationship between solvent polarity and reaction efficiency demonstrates clear trends. Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide provide optimal conditions for carbonate activation, achieving reaction completion within 4 hours at room temperature. In contrast, less polar solvents like dichloromethane require extended reaction times of 12 hours or more [8] [16].
The superior performance of acetonitrile as a reaction medium can be attributed to its ability to solvate both the carbonate reagent and the nucleophile effectively while avoiding competitive nucleophilic attack at the carbonyl centers. The moderate polarity of acetonitrile (dielectric constant = 37.5) provides an optimal balance between reagent solubility and reaction selectivity [8] [17].
Dimethyl sulfoxide, while providing excellent solubility for the carbonate reagent, can complicate product purification due to its high boiling point and strong coordinating ability. However, its exceptional solvating power makes it valuable for reactions involving poorly soluble substrates or when enhanced reaction rates are required [8] [18].
The choice of solvent system significantly impacts the formation and stability of mixed carbonate intermediates. Acetonitrile promotes rapid mixed carbonate formation while maintaining intermediate stability, whereas dichloromethane provides moderate reactivity but may lead to incomplete conversion with sterically hindered substrates [8] [1].
Solvent effects on reaction selectivity are particularly pronounced when dealing with multifunctional substrates. The use of acetonitrile as the primary solvent, often in combination with dichloromethane for the nucleophile coupling step, provides optimal selectivity for primary alcohol activation in the presence of secondary hydroxyl groups [1] [8].
The implementation of catalytic enhancement strategies significantly improves the efficiency and selectivity of N,N'-disuccinimidyl carbonate reactions. 4-Dimethylaminopyridine emerges as the most effective nucleophilic catalyst, providing substantial rate acceleration through its unique dual basicity and nucleophilicity [19] [10].
The catalytic mechanism of 4-dimethylaminopyridine involves initial nucleophilic attack at the carbonyl carbon of the carbonate, forming a highly reactive acetylpyridinium intermediate. This intermediate demonstrates enhanced electrophilicity compared to the parent carbonate, facilitating subsequent nucleophilic attack by alcohols or amines. The catalyst is regenerated through the elimination of N-hydroxysuccinimide, completing the catalytic cycle [19] [20].
Optimal catalyst loading typically ranges from 0.01 to 0.1 equivalents, providing significant rate enhancement without causing unwanted side reactions. Higher catalyst concentrations can lead to competing reactions, including direct acylation of the nucleophile by the catalyst itself [19] [21].
The superior performance of 4-dimethylaminopyridine compared to other basic catalysts stems from its enhanced nucleophilicity arising from resonance stabilization of the dimethylamino group. The pKa value of 9.2 for 4-dimethylaminopyridine compared to 5.2 for pyridine demonstrates its significantly enhanced basicity [19] [20].
Triethylamine serves as an effective auxiliary base in these systems, facilitating proton abstraction and maintaining the nucleophile in its most reactive form. The combination of 4-dimethylaminopyridine as a nucleophilic catalyst and triethylamine as a base provides synergistic effects that maximize reaction efficiency [1] [10].
Alternative catalytic strategies include the use of sodium carbonate as a mild base catalyst, particularly useful for acid-sensitive substrates. However, the effectiveness of inorganic bases is generally lower than that of organic catalysts, and care must be taken to avoid unwanted hydrolysis reactions [9] [1].
The development of improved catalytic systems continues to focus on enhancing selectivity while maintaining high reaction rates. Recent research has explored the use of chiral catalysts for asymmetric transformations, although these applications remain primarily in the research phase [9] [22].
Temperature optimization plays a crucial role in catalytic enhancement strategies. While room temperature conditions are generally preferred for substrate stability, modest temperature increases to 40-60°C can provide significant rate enhancements when combined with appropriate catalytic systems [1] [9].
Acute Toxic;Irritant